(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide
Overview
Description
(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide: is an organic compound that belongs to the class of carbazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced at the 9-position of the carbazole core through alkylation reactions using methylating agents such as methyl iodide.
Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be introduced through a condensation reaction between a cyanoacetic acid derivative and an appropriate amine under basic conditions.
Coupling of the Carbazole and Prop-2-enamide Moieties: The final step involves coupling the carbazole core with the prop-2-enamide moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carbazole core or the prop-2-enamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as a pharmacophore for the development of new drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases.
Materials Science: Carbazole derivatives are known for their optoelectronic properties and can be used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Biology: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Industry: The compound may have applications in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide: Lacks the methyl group at the 9-position of the carbazole core.
(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)prop-2-enamide: Lacks the N-(1-phenylethyl) substituent.
(2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-phenylprop-2-enamide: Has a phenyl group instead of the N-(1-phenylethyl) substituent.
Uniqueness
The uniqueness of (2E)-2-cyano-3-(9-methyl-9H-carbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
(E)-2-cyano-3-(9-methylcarbazol-3-yl)-N-(1-phenylethyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-17(19-8-4-3-5-9-19)27-25(29)20(16-26)14-18-12-13-24-22(15-18)21-10-6-7-11-23(21)28(24)2/h3-15,17H,1-2H3,(H,27,29)/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVGMOZRHXXTBH-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=CC3=C(C=C2)N(C4=CC=CC=C43)C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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